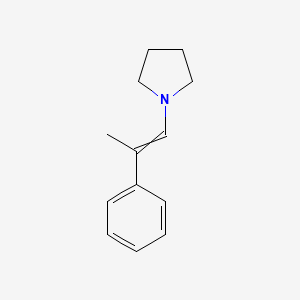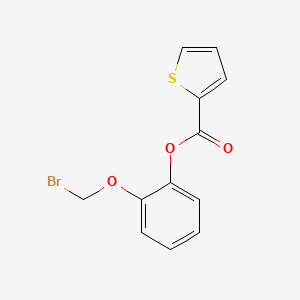
Bromomethoxyphenyl 2-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromomethoxyphenyl 2-thiophenecarboxylate: is an organic compound with the molecular formula C12H9BrO3S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bromomethoxyphenyl 2-thiophenecarboxylate typically involves the esterification of 2-thiophenecarboxylic acid with a bromomethoxyphenol derivative. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: Bromomethoxyphenyl 2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols, palladium catalysts.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: De-brominated thiophenecarboxylate derivatives.
Substitution: Amino or thiol-substituted thiophenecarboxylate derivatives.
Wissenschaftliche Forschungsanwendungen
Bromomethoxyphenyl 2-thiophenecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Bromomethoxyphenyl 2-thiophenecarboxylate involves its interaction with specific molecular targets. The bromine atom and the thiophene ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-3-thiophenecarboxylic acid
- Ethyl 2-bromo-3-thiophenecarboxylate
- 2-Thiophenecarboxylic acid esters
Comparison: Bromomethoxyphenyl 2-thiophenecarboxylate is unique due to the presence of both a bromomethoxyphenyl group and a thiophenecarboxylate moiety. This combination imparts distinct chemical and physical properties, such as increased reactivity and potential for diverse functionalization. Compared to similar compounds, it offers a broader range of applications and higher versatility in synthetic chemistry .
Eigenschaften
CAS-Nummer |
36356-23-7 |
|---|---|
Molekularformel |
C12H9BrO3S |
Molekulargewicht |
313.17 g/mol |
IUPAC-Name |
[2-(bromomethoxy)phenyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C12H9BrO3S/c13-8-15-9-4-1-2-5-10(9)16-12(14)11-6-3-7-17-11/h1-7H,8H2 |
InChI-Schlüssel |
JYHPJVMMAQNGFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)OCBr)OC(=O)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



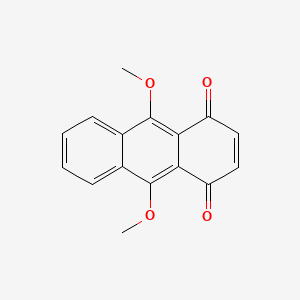
![[9-(Dimethylamino)nona-2,4,6,8-tetraen-1-ylidene]propanedinitrile](/img/structure/B14664466.png)
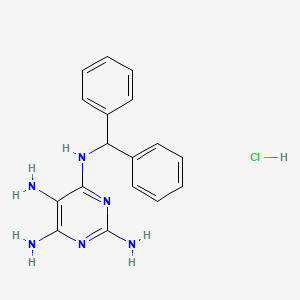
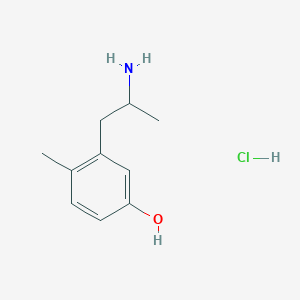
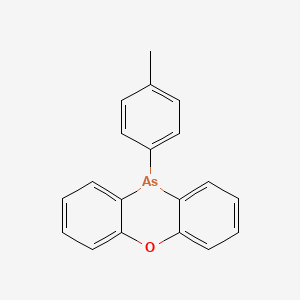

![7-Oxabicyclo[4.1.0]heptane-3,4-dicarboxylic acid](/img/structure/B14664495.png)
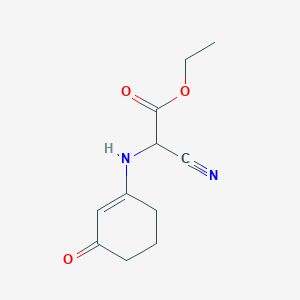

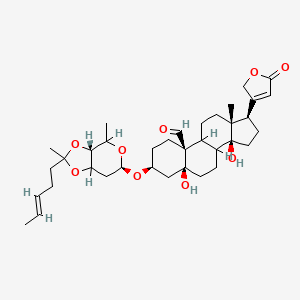
![[(E)-hydrazinylidenemethyl]urea;hydrochloride](/img/structure/B14664530.png)
